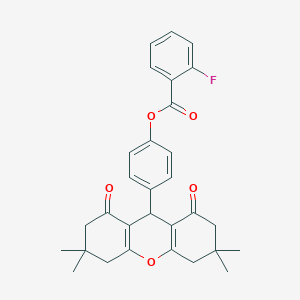![molecular formula C26H25N3OS B301522 N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301522.png)
N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BMT-047, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrahydrobenzothiophene derivatives and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been proposed that N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its biological activities through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are key mediators of inflammation. N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth in animal models. N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to protect against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its high purity and stability, which makes it suitable for use in various lab experiments. N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have high solubility in both aqueous and organic solvents, which makes it easy to use in various assays. However, one of the limitations of N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One of the areas of interest is the development of N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in other diseases such as inflammatory bowel disease and rheumatoid arthritis. Additionally, the elucidation of the exact mechanism of action of N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide will provide valuable insights into its biological activities and potential therapeutic applications.
Synthesis Methods
The synthesis of N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2-methylindole-3-carboxaldehyde with N-benzyl-1,3-thiazolidine-2,4-dione in the presence of ammonium acetate. The resulting intermediate is then reacted with 2-mercapto-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carboxylic acid to yield the final product. The synthesis of N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been reported in several publications and has been shown to have high yields and purity.
Scientific Research Applications
N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective activities. N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo. It has also been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth in animal models. N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to protect against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Molecular Formula |
C26H25N3OS |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C26H25N3OS/c1-17-21(19-11-5-7-13-22(19)29-17)16-28-26-24(20-12-6-8-14-23(20)31-26)25(30)27-15-18-9-3-2-4-10-18/h2-5,7,9-11,13,16,28H,6,8,12,14-15H2,1H3,(H,27,30)/b21-16- |
InChI Key |
WKBYEDRMLACTBR-PGMHBOJBSA-N |
Isomeric SMILES |
CC\1=NC2=CC=CC=C2/C1=C\NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5 |
SMILES |
CC1=NC2=CC=CC=C2C1=CNC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CNC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (5Z)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301439.png)
![ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301441.png)
![ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301442.png)
![ethyl (5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301443.png)
![ethyl (5Z)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301446.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301447.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301448.png)

![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B301451.png)
![ethyl (5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301457.png)
![ethyl (5Z)-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301458.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301459.png)
![N-{4-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B301461.png)
![ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B301462.png)